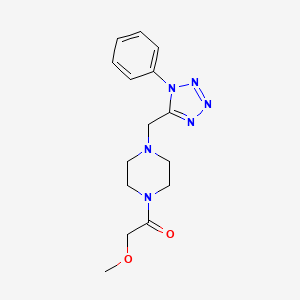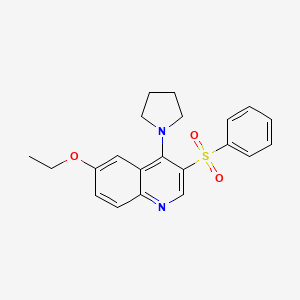
6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Isomeric Pyridines
Scientific Field
Organic Chemistry Summary: The synthesis of isomeric 4- and 6-ethoxy-3-ethylpyridines has been effected and a difference in the behavior of substituents in the α- and γ-positions of the isomeric pyridine derivatives has been observed . Methods: The synthesis was carried out using a simple and efficient method . Results: The study observed a difference in the behavior of substituents in the α- and γ-positions of the isomeric pyridine derivatives .
Design and Synthesis of N-Pyridyl-Hydrazone Derivatives
Scientific Field
Bioorganic Chemistry Summary: A new series of N-pyridyl-hydrazone derivatives was synthesized and screened for their inhibitory potency against monoamine oxidase (MAO) A and B . Methods: The 2-[(2-substitutedbenzylidene)hydrazinyl]-6-ethoxy-3-nitropyridine derivatives were synthesized using a simple previously reported method . Results: The newly synthesized compounds specifically inhibited monoamine oxidases, displaying notably low IC50 values. Compounds with a CF3 and OH group on the 4-position of the phenyl ring showed considerable MAO-A and MAO-B inhibitory activities .
Adhesive Performance of Epoxy
Scientific Field
Material Science Summary: Epoxy adhesives have developed to the point where they are suitable alternatives for traditional joining methods for many applications including fabrication of metal panels such as doors and elevators, agricultural equipment, bus, truck and rail panel attachment, and others . Methods: The adhesive bonded joint provides a nice clean surface, which allows minimal surface preparation prior to final finishing . Results: Adhesives may be pre-applied in areas which are inaccessible to mechanical fastening during final assembly; and may allow novel designs which can further reduce weight, costs and labor .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)27(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYCECNQGESDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

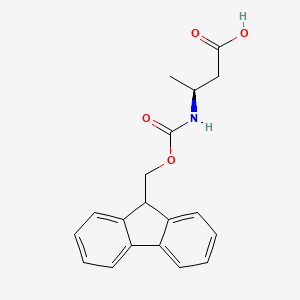
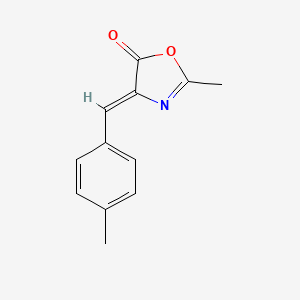
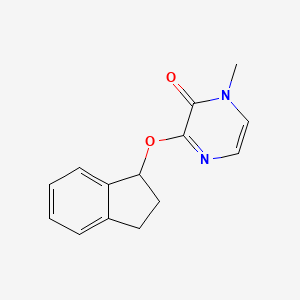
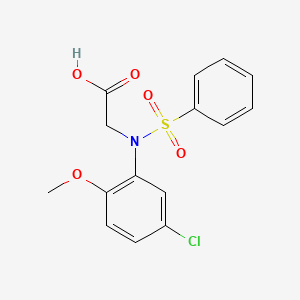
![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)
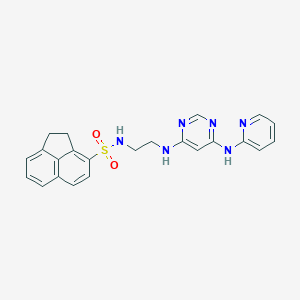
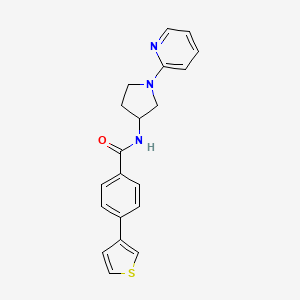
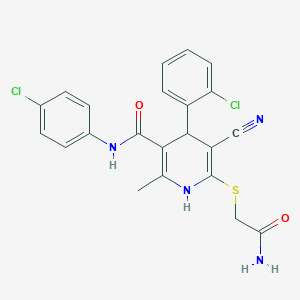
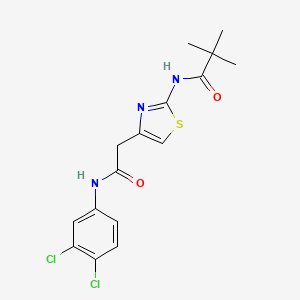
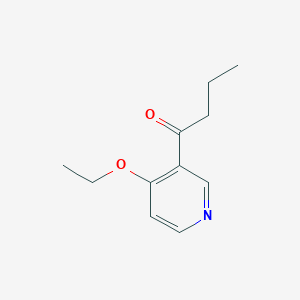
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
